molecular formula C6H11NO2S B8661848 1-Isothiocyanato-2-(2-methoxyethoxyl)ethane

1-Isothiocyanato-2-(2-methoxyethoxyl)ethane

Cat. No. B8661848
M. Wt: 161.22 g/mol
InChI Key: HGHGRSRFCRMJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

To a solution of 2-(2-methoxyethoxyl)ethanamine (0.820 g, 6.88 mmol) in DMF (69 mL) at 0° C. was added dropwise a solution of 1,1′-thiocarbonyldiimidazole (1.349 g, 7.57 mmol) in 21 mL of DMF. The mixture was warmed to RT and stirred for 90 min. The mixture was poured into water (130 mL) and extracted with Et2O (70 mL). The Et2O layer was washed with water, dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo (325 torr, bath temp: 24° C.) to afford 1-isothiocyanato-2-(2-methoxyethoxyl)ethane (0.678 g, 4.21 mmol, 61% yield) as a yellow oil. The crude material was used in next step.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.349 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][NH2:8].[C:9](N1C=CN=C1)(N1C=CN=C1)=[S:10].O>CN(C=O)C>[N:8]([CH2:7][CH2:6][O:5][CH2:4][CH2:3][O:2][CH3:1])=[C:9]=[S:10]

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
COCCOCCN
Name
Quantity
1.349 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
69 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
21 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (70 mL)
WASH
Type
WASH
Details
The Et2O layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo (325 torr, bath temp: 24° C.)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
N(=C=S)CCOCCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.21 mmol
AMOUNT: MASS 0.678 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.